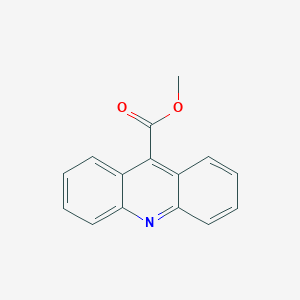

Methyl 9-acridinecarboxylate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

methyl acridine-9-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-18-15(17)14-10-6-2-4-8-12(10)16-13-9-5-3-7-11(13)14/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGWHWYBRRVQFCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CC=CC2=NC3=CC=CC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199324 |

Source

|

| Record name | 9-Acridinecarboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5132-81-0 |

Source

|

| Record name | 9-Acridinecarboxylic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5132-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Acridinecarboxylic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005132810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Acridinecarboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 9-acridinecarboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 9-acridinecarboxylate, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed synthetic protocols, mechanistic insights, and in-depth characterization methodologies. We will explore the foundational Ullmann condensation approach for the construction of the acridine core, followed by the esterification to yield the target molecule. Furthermore, this guide will detail the analytical techniques essential for structural verification and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The causality behind experimental choices and the integration of these techniques for a self-validating analytical workflow are emphasized throughout.

Introduction: The Significance of the Acridine Scaffold

Acridine, a nitrogen-containing tricyclic aromatic heterocycle, serves as a privileged structural motif in numerous compounds exhibiting a wide array of biological activities.[1] Its planar structure allows for intercalation into DNA, a property that has been extensively exploited in the development of anticancer agents.[2] The derivatization of the acridine core, particularly at the 9-position, allows for the fine-tuning of its physicochemical and biological properties. This compound is a crucial intermediate in the synthesis of more complex acridine derivatives, including amides and other functionalized analogues, making a thorough understanding of its synthesis and characterization paramount for researchers in the field.

Synthetic Strategy: A Two-Step Approach to this compound

The synthesis of this compound is most effectively achieved through a two-step process: first, the construction of the acridine-9-carboxylic acid core via a copper-catalyzed Ullmann condensation, followed by an acid-catalyzed Fischer esterification. This approach provides a reliable and scalable route to the desired product.

Step 1: Synthesis of Acridine-9-carboxylic Acid via Ullmann Condensation

The Ullmann condensation is a classic and robust method for the formation of carbon-nitrogen bonds, essential for constructing the central ring of the acridine system.[3][4] This reaction involves the coupling of an anthranilic acid derivative with an aryl halide in the presence of a copper catalyst.[5]

Mechanism and Rationale:

The reaction proceeds through the copper-catalyzed coupling of 2-chlorobenzoic acid and aniline to form N-phenylanthranilic acid. The use of copper powder or copper salts facilitates this C-N bond formation.[3] High temperatures are typically required to drive the reaction to completion.[3] Following the coupling, an intramolecular cyclization is induced by a dehydrating agent like polyphosphoric acid (PPA) or sulfuric acid, leading to the formation of acridone. The acridone is then oxidized to yield acridine-9-carboxylic acid.

Experimental Protocol: Synthesis of Acridine-9-carboxylic Acid

-

Ullmann Condensation:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzoic acid (1 equivalent), aniline (1.1 equivalents), anhydrous potassium carbonate (2 equivalents), and copper(I) oxide (0.1 equivalents) in dimethylformamide (DMF).

-

Heat the mixture to reflux (approximately 153°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, pour the reaction mixture into a large volume of ice-cold water and acidify with concentrated hydrochloric acid to a pH of ~2.

-

The precipitated N-phenylanthranilic acid is collected by vacuum filtration, washed with water, and dried.

-

-

Cyclization and Oxidation:

-

Add the dried N-phenylanthranilic acid to polyphosphoric acid at 100°C with stirring.

-

Increase the temperature to 140-150°C and heat for 2 hours.

-

Cool the mixture and carefully add it to crushed ice, resulting in the precipitation of acridone.

-

The acridone is then oxidized using a suitable oxidizing agent (e.g., potassium permanganate in alkaline solution) to form acridine-9-carboxylic acid.

-

The crude acridine-9-carboxylic acid is collected by filtration, washed, and can be recrystallized from a suitable solvent like ethanol.

-

Step 2: Fischer Esterification to this compound

With the acridine-9-carboxylic acid in hand, the final step is the conversion of the carboxylic acid to its corresponding methyl ester. Fischer esterification is a reliable and straightforward method for this transformation, utilizing an excess of the alcohol in the presence of a strong acid catalyst.[6][7][8]

Mechanism and Rationale:

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (typically sulfuric acid), which enhances the electrophilicity of the carbonyl carbon.[6] Methanol, acting as a nucleophile, then attacks the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the methyl ester.[6] The reaction is reversible, and an excess of methanol is used to drive the equilibrium towards the product side.[7][8]

Experimental Protocol: Synthesis of this compound

-

Suspend acridine-9-carboxylic acid (1 equivalent) in a large excess of methanol.

-

Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 equivalents) to the mixture while cooling in an ice bath.

-

Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a solvent such as ethanol or methanol to afford a yellow solid.[9]

Synthetic Workflow Diagram

Caption: A two-step synthetic route to this compound.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of the molecule. Both ¹H and ¹³C NMR are crucial.[10]

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the acridine core and a characteristic singlet for the methyl ester protons.[11]

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule. Key signals include those for the aromatic carbons, the quaternary carbons of the acridine ring system, and the carbonyl carbon of the ester group.

Expected NMR Data (in CDCl₃)

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| O-CH ₃ | ~4.15 (s, 3H)[11] | ~53 |

| Ar-H | 7.54-8.33 (m, 8H)[11] | 125-149 |

| C =O | - | ~167 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Data

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Ester) | ~1720 (strong) |

| C-O (Ester) | ~1250-1300 |

| C=C (Aromatic) | ~1600, ~1470 |

| C-H (Aromatic) | ~3050 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Expected MS Data

| Technique | Expected Ion (m/z) |

| Electrospray Ionization (ESI+) | [M+H]⁺ at 238.08626 |

| Molecular Ion (M⁺) | 237.07898 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated acridine system. The absorption spectra typically show two main band systems.[11]

Expected UV-Vis Data (in THF)

| Transition | λmax (nm) |

| Strong Band | ~250 |

| Structured Band | ~360 |

Characterization Workflow Diagram

Caption: Integrated workflow for the characterization of this compound.

Safety and Handling

Acridine derivatives should be handled with care as they are potential intercalating agents and may be mutagenic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All synthetic manipulations should be performed in a well-ventilated fume hood.

Conclusion

This guide has detailed a robust and reliable methodology for the synthesis of this compound, a valuable building block in chemical and pharmaceutical research. The two-step synthesis, involving an Ullmann condensation followed by Fischer esterification, is a well-established route. The comprehensive characterization workflow, integrating NMR, IR, MS, and UV-Vis spectroscopy, ensures the unambiguous identification and purity assessment of the final product. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can confidently synthesize and characterize this important acridine derivative for their specific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines - Arabian Journal of Chemistry [arabjchem.org]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Ullmann reaction | PPTX [slideshare.net]

- 5. Page not available | Thermo Fisher Scientific - CL [thermofisher.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. usbio.net [usbio.net]

- 10. 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

"Methyl 9-acridinecarboxylate" chemical properties and solubility

An In-Depth Technical Guide to the Chemical Properties and Solubility of Methyl 9-acridinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the chemical properties and solubility of this compound. As a key heterocyclic compound, understanding its fundamental characteristics is paramount for its effective use in chemical synthesis, medicinal chemistry, and materials science. This guide moves beyond a simple data sheet, providing field-proven insights and methodologies to empower researchers in their work with this compound.

Core Compound Identity and Physicochemical Properties

This compound (CAS No. 5132-81-0) is a derivative of acridine, a planar, nitrogen-containing tricyclic aromatic heterocycle.[1] The acridine scaffold is a well-established pharmacophore known for its ability to intercalate into DNA, forming the basis for various therapeutic agents, including anticancer and antimicrobial drugs.[2][3][4] The substituent at the 9-position is critical for modulating the biological and physical properties of the acridine core. In this case, the methyl ester group at C9 significantly influences the compound's reactivity and solubility.

The primary physicochemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 5132-81-0 | [1][5][6][7] |

| Molecular Formula | C₁₅H₁₁NO₂ | [1][5][8] |

| Molecular Weight | 237.25 g/mol | [1][5][6] |

| Appearance | Yellow Solid | [5][6] |

| Synonyms | 9-Acridinecarboxylic Acid Methyl Ester | [5][6] |

The molecule's large, planar, and aromatic surface area suggests a propensity for π-π stacking interactions, a key consideration in both solid-state chemistry and biological receptor binding.

Spectroscopic Profile for Structural Verification

Accurate structural confirmation is the bedrock of any chemical research. The following section outlines the expected spectroscopic characteristics for this compound, which are essential for identity verification after synthesis or before use.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to be complex in the aromatic region (typically δ 7.5-8.5 ppm) due to the protons on the acridine core. A distinct singlet corresponding to the three protons of the methyl ester group (-OCH₃) should appear further upfield, likely in the δ 3.9-4.2 ppm range.

-

¹³C NMR : The carbon spectrum will show a number of signals in the aromatic region (δ 120-150 ppm). A key diagnostic signal is the carbonyl carbon of the ester group, which is expected in the downfield region of the spectrum (typically δ 165-175 ppm).

-

-

Mass Spectrometry (MS) :

-

UV-Visible Spectroscopy :

-

The extended π-conjugated system of the acridine core will result in strong absorbance in the UV-Vis region. This property is not only characteristic but also highly useful for quantitative analysis, such as in solubility and dissolution studies.

-

Solubility Profile: Theoretical and Practical Insights

-

Structural Analysis : The large, hydrophobic tricyclic acridine core is the dominant structural feature, predicting poor solubility in aqueous and highly polar solvents. The methyl ester group introduces some polarity but is generally insufficient to confer significant water solubility.

-

Known Solubility : The compound is reported to be soluble in chloroform.[5][6]

-

Expected Solubility : Based on general principles for acridine derivatives, solubility is expected in various chlorinated solvents and moderately polar organic solvents.[9] Dimethyl sulfoxide (DMSO) is also a likely candidate for achieving high-concentration stock solutions.

A qualitative summary of expected solubility is provided below.

| Solvent | Predicted Solubility | Rationale |

| Water | Poor / Insoluble | Dominated by large, non-polar aromatic core. |

| Methanol / Ethanol | Sparingly Soluble | May require heating; polarity is borderline. |

| Chloroform / Dichloromethane | Soluble | Good match for the compound's moderate polarity.[5][6] |

| Acetone | Likely Soluble | Aprotic polar solvent capable of dissolving the compound. |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Highly polar aprotic solvent, excellent for stock solutions.[9] |

| Hexanes / Heptane | Insoluble | Non-polar solvents are incompatible with the polar ester group. |

Given the lack of comprehensive data, experimental determination of solubility is essential for any research or development application.

Caption: Relationship between structure and key properties.

Experimental Methodologies

To ensure scientific rigor, direct experimental validation of properties is crucial. The following protocols are provided as trusted, self-validating systems for researchers.

Protocol 1: Thermodynamic Solubility Determination

This protocol determines the equilibrium solubility of the compound, a critical parameter for formulation and preclinical development. The methodology is adapted from standard pharmaceutical practices.[2]

Rationale : This "shake-flask" method is considered the gold standard for determining thermodynamic solubility because it allows the system to reach a true equilibrium between the dissolved and solid states of the compound.

Methodology :

-

Preparation : Add an excess amount of solid this compound (e.g., 5-10 mg) to a glass vial. The key is to ensure undissolved solid remains at the end of the experiment.

-

Solvent Addition : Add a precise, known volume of the desired test solvent (e.g., 1.0 mL) to the vial.

-

Equilibration : Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the suspension for a sufficient duration to ensure equilibrium is reached (typically 24-48 hours).

-

Sample Processing :

-

Remove the vial from the shaker and allow the excess solid to settle by gravity.

-

For complete removal of particulates, centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully withdraw an aliquot of the clear supernatant, ensuring no solid is disturbed.

-

Filter the supernatant through a 0.22 µm syringe filter (compatible with the solvent) into a clean analysis vial. This step is critical to remove any fine, suspended particles.

-

-

Quantification :

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standards and the filtered sample solution by a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry. The strong UV absorbance of the acridine core makes it well-suited for this.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated sample solution. This concentration is the thermodynamic solubility.

-

Caption: Workflow for Thermodynamic Solubility Determination.

Safety and Handling

As with any laboratory chemical, proper handling is essential. While a specific, comprehensive toxicology profile for this compound is not widely published, precautions for related heterocyclic compounds should be followed.

-

Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Ventilation : Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Storage : Store in a tightly sealed container in a cool, dry place, protected from light.[7]

Crucial Note : This information is for guidance only. Always consult the official Safety Data Sheet (SDS) provided by your chemical supplier for the most accurate and up-to-date safety, handling, and disposal information before commencing any work.

Conclusion

This compound is a valuable chemical entity whose properties are defined by the interplay between its large, planar acridine core and the polar methyl ester substituent. It is a yellow solid with established solubility in chloroform and predicted poor aqueous solubility. Its spectroscopic signatures are well-defined, allowing for straightforward identity confirmation. For any application in research or development, particularly in the pharmaceutical sciences, a rigorous experimental determination of its thermodynamic solubility is strongly recommended using the standardized protocols outlined in this guide. This foundational knowledge is indispensable for unlocking the full potential of this compound in future scientific endeavors.

References

- 1. scbt.com [scbt.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Study of Acridine Derivatives as Potential Chemotherapeutic agents | Scholar [scholar.stlawu.edu]

- 4. Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines - Arabian Journal of Chemistry [arabjchem.org]

- 5. usbio.net [usbio.net]

- 6. usbio.net [usbio.net]

- 7. 5132-81-0|Methyl acridine-9-carboxylate|BLD Pharm [bldpharm.com]

- 8. PubChemLite - this compound (C15H11NO2) [pubchemlite.lcsb.uni.lu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Methyl 9-Acridinecarboxylate: A Mechanistic Exploration in Cancer Cell Cytotoxicity

An In-depth Technical Guide

Executive Summary

Acridine-based compounds represent a foundational class of chemotherapeutic agents, historically valued for their potent cytotoxic effects against a range of cancer cell lines. Their planar, tricyclic structure is a privileged scaffold, enabling direct interaction with cellular macromolecules to induce cell death. This guide focuses on Methyl 9-acridinecarboxylate (M9AC) , a specific derivative whose anticancer potential is rooted in the well-established pharmacology of its class. While direct, in-depth studies on M9AC are emerging, a robust mechanistic hypothesis can be formulated based on extensive structure-activity relationship (SAR) data from analogous 9-substituted acridines. We posit that M9AC functions through a dual-action mechanism centered on DNA intercalation and subsequent poisoning of DNA topoisomerase II . This action is predicted to cause irreparable DNA double-strand breaks, triggering a cascade of downstream events including the DNA Damage Response (DDR), G2/M cell cycle arrest, and eventual apoptotic cell death. This document provides a comprehensive overview of this hypothesized mechanism, supported by the broader scientific literature, and furnishes a detailed roadmap with actionable experimental protocols to validate these claims for M9AC, thereby guiding future research and drug development efforts.

The Acridine Scaffold: A Proven Pharmacophore in Oncology

The acridine heterocycle has long been a focus of medicinal chemistry. Its rigid, planar aromatic system is ideal for slotting between the base pairs of double-stranded DNA, a process known as intercalation[1]. This physical interaction disrupts DNA metabolism, including replication and transcription, forming the basis of the scaffold's anticancer activity[2]. The 9-position of the acridine ring is particularly amenable to substitution, and decades of research have shown that the nature of the substituent at this position critically modulates the compound's biological effects, including target specificity and potency[3]. Prominent examples like amsacrine, a 9-anilinoacridine derivative, validate the clinical potential of this class, primarily through their action as topoisomerase II inhibitors[4].

This compound (M9AC) fits squarely within this chemical family. It features the core acridine scaffold with a methyl ester group at the critical 9-position. While much of its commercial application has been in the development of highly sensitive chemiluminescent labels for immunoassays[5], its structural similarity to proven anticancer agents strongly suggests a role as a cytotoxic agent. This guide will therefore proceed on the well-founded hypothesis that M9AC shares the primary mechanism of action of its chemical relatives.

The Core Mechanistic Hypothesis: A Dual-Action Model

The cytotoxic activity of M9AC is likely not due to a single interaction but a sequential, two-step mechanism targeting the fundamental processes of DNA replication and maintenance.

Postulate 1: DNA Intercalation

The foundational event is the insertion of the planar acridine ring of M9AC between the base pairs of the DNA double helix. This non-covalent binding is driven by π-π stacking interactions between the aromatic system of the acridine and the DNA bases. This intercalation event has several immediate consequences:

-

It locally unwinds and lengthens the DNA helix.

-

It physically obstructs the passage of DNA and RNA polymerases, hindering replication and transcription[2].

-

It alters the torsional stress of the DNA strand, setting the stage for the second mechanistic step.

The substituent at the 9-position influences the stability and kinetics of this binding. While bulky anilino groups (as in amsacrine) can provide additional stabilizing interactions in the DNA groove, the more compact methyl carboxylate group of M9AC is still expected to permit effective intercalation, a prerequisite for its downstream effects.

Postulate 2: Topoisomerase II Poisoning

DNA topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoils and knots, which arise during replication and transcription. Type II topoisomerases (Topo II) function by creating transient double-strand breaks (DSBs), passing an intact DNA segment through the break, and then resealing it[6].

Acridine derivatives are classic "topoisomerase poisons." They do not inhibit the enzyme's ability to cleave DNA; rather, they stabilize the transient "cleavage complex," where Topo II is covalently bound to the 5' ends of the broken DNA[3][7]. By intercalating into the DNA at or near the cleavage site, M9AC is hypothesized to prevent the enzyme from resealing the double-strand break. This transforms a transient, necessary break into a permanent, lethal DNA lesion. This mechanism is shared by many clinically successful anticancer drugs, including etoposide and doxorubicin[4].

The following diagram illustrates this central hypothesis, outlining the progression from drug-DNA interaction to the generation of catastrophic cellular damage.

Caption: The hypothesized dual-action mechanism of M9AC in cancer cells.

Predicted Downstream Cellular Consequences

The generation of permanent DNA double-strand breaks is one of the most severe forms of cellular damage and triggers a well-orchestrated signaling network designed to address the threat.

Activation of the DNA Damage Response (DDR)

The cell immediately recognizes DSBs through sensor proteins, primarily the ATM (Ataxia-Telangiectasia Mutated) kinase. Upon activation, ATM phosphorylates a cascade of downstream targets to initiate a cellular response[1]. A key event is the phosphorylation of histone variant H2AX to form γH2AX , which serves as a beacon to recruit DNA repair machinery and amplify the damage signal.

Induction of G2/M Cell Cycle Arrest

A critical function of the DDR is to halt cell cycle progression to prevent the cell from attempting to divide with a damaged genome. The ATM-activated pathway leads to the inhibition of cyclin-dependent kinases (CDKs) responsible for entry into mitosis. This results in a robust arrest at the G2/M checkpoint[8]. This arrest provides the cell with time to repair the damage, but if the damage is too extensive—as is the case with effective Topo II poisoning—the arrest becomes terminal.

Triggering of Apoptotic Cell Death

When the DDR network determines that the DNA damage is irreparable, it initiates programmed cell death, or apoptosis. Persistent G2/M arrest and the accumulation of damage signals lead to the activation of the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of executioner caspases (e.g., Caspase-3), which dismantle the cell.

The following diagram visualizes the cellular signaling cascade initiated by M9AC-induced DNA damage.

Caption: Predicted downstream signaling pathways activated by M9AC.

A Roadmap for Experimental Validation

To move from a well-supported hypothesis to direct evidence, a series of targeted experiments are required. The following protocols provide a robust framework for investigating the mechanism of action of this compound in a cancer cell line model (e.g., A549 lung carcinoma or K562 leukemia).

Protocol: Spectroscopic DNA Binding Analysis

Objective: To confirm direct, intercalative binding of M9AC to DNA.

Principle: DNA intercalation can be monitored by observing changes in the absorbance (hypochromism and bathochromic shift) or fluorescence of the compound upon binding to DNA.

Methodology:

-

Preparation: Prepare stock solutions of M9AC (in DMSO) and purified calf thymus DNA (ctDNA) in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).

-

UV-Vis Titration:

-

Maintain a constant concentration of M9AC (e.g., 20 µM) in a quartz cuvette.

-

Record the initial absorbance spectrum (200-500 nm).

-

Perform sequential additions of ctDNA from a concentrated stock (e.g., 0-100 µM).

-

Record the spectrum after each addition, allowing 5 minutes for equilibration.

-

Analysis: Look for a decrease in molar absorptivity (hypochromism) and a red-shift in the λmax, which are hallmarks of intercalation.

-

-

Fluorescence Quenching Assay (Ethidium Bromide Displacement):

-

Prepare a solution of ctDNA (e.g., 20 µM) and Ethidium Bromide (EtBr, a known intercalator; e.g., 10 µM).

-

Record the initial fluorescence (Excitation ~520 nm, Emission ~600 nm).

-

Add increasing concentrations of M9AC (e.g., 0-150 µM).

-

Record fluorescence after each addition.

-

Analysis: A decrease in EtBr fluorescence indicates that M9AC is displacing EtBr from the DNA, confirming competitive intercalative binding.

-

Protocol: In Vitro Topoisomerase II Relaxation Assay

Objective: To determine if M9AC inhibits the catalytic activity of human Topoisomerase IIα.

Principle: Active Topo IIα relaxes supercoiled plasmid DNA. An inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state.

Methodology:

-

Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures containing assay buffer, supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of M9AC (or vehicle control). Add a known Topo II poison like Etoposide as a positive control.

-

Enzyme Addition: Add a defined unit of recombinant human Topoisomerase IIα to each tube.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding a stop buffer containing SDS (to denature the enzyme) and Proteinase K (to digest it).

-

Agarose Gel Electrophoresis:

-

Load the samples onto a 1% agarose gel.

-

Run the gel to separate the different DNA topoisomers.

-

Stain the gel with a DNA stain (e.g., SYBR Safe) and visualize under UV light.

-

Analysis: The control lane (no drug) should show a fully relaxed plasmid band. Effective concentrations of M9AC will show a dose-dependent persistence of the faster-migrating supercoiled DNA band[6].

-

Protocol: Immunoblotting for DDR Markers

Objective: To detect the cellular response to M9AC-induced DNA damage.

Methodology:

-

Cell Treatment: Plate cancer cells (e.g., HeLa, A549) and allow them to adhere overnight. Treat with varying concentrations of M9AC for different time points (e.g., 1, 6, 24 hours).

-

Lysate Preparation: Harvest cells, wash with PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Separate equal amounts of protein lysate on an SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA or non-fat milk).

-

Incubate with primary antibodies overnight at 4°C. Key antibodies include:

-

Anti-phospho-Histone H2A.X (Ser139) (for γH2AX)

-

Anti-phospho-ATM (Ser1981)

-

Anti-p53

-

-

Incubate with HRP-conjugated secondary antibodies.

-

Analysis: Detect signal using an enhanced chemiluminescence (ECL) substrate. An increase in γH2AX and p-ATM levels will confirm the activation of the DDR pathway.

-

Protocol: Flow Cytometry for Cell Cycle and Apoptosis Analysis

Objective: To quantify the effects of M9AC on cell cycle distribution and apoptosis induction.

Methodology:

-

Cell Treatment: Treat cells with M9AC at various concentrations (e.g., IC50, 2x IC50) for 24 and 48 hours.

-

Cell Cycle Analysis:

-

Harvest cells, including floating cells.

-

Fix in cold 70% ethanol and store at -20°C.

-

Wash and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Analyze by flow cytometry.

-

Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases. A significant increase in the G2/M population is expected[3].

-

-

Apoptosis Analysis (Annexin V/PI Staining):

-

Harvest both adherent and floating cells.

-

Wash and resuspend in Annexin V binding buffer.

-

Stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Analyze immediately by flow cytometry.

-

Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic). A dose-dependent increase in the apoptotic population is expected.

-

The following diagram outlines the comprehensive workflow for validating the hypothesized mechanism of action.

Caption: A comprehensive experimental workflow to validate the M9AC mechanism.

Summary and Future Directions

This compound is a member of a well-vetted class of anticancer compounds. Based on extensive evidence from structurally related analogs, its mechanism of action in cancer cells is strongly hypothesized to be initiated by DNA intercalation , which leads to the poisoning of topoisomerase II . This results in the accumulation of lethal DNA double-strand breaks, which trigger the DNA damage response, G2/M cell cycle arrest, and ultimately, apoptosis.

While this model provides a solid foundation, direct experimental validation is paramount. The protocols detailed in this guide offer a clear path to:

-

Confirm direct binding to DNA and inhibition of Topoisomerase II.

-

Characterize the downstream signaling pathways and cellular phenotypes.

-

Establish a definitive mechanism of action for this specific compound.

Future research should also explore potential off-target effects, investigate its efficacy in different cancer models (including 3D spheroids and in vivo xenografts), and perform SAR studies on the ester group to optimize potency and drug-like properties. A thorough understanding of its mechanism is the critical first step in developing this compound from a promising chemical scaffold into a potential therapeutic agent.

References

- 1. A new look at 9-substituted acridines with various biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 9-substituted acridine derivatives with long half-life and potent antitumor activity: synthesis and structure-activity relationships. | Semantic Scholar [semanticscholar.org]

- 3. 9-substituted acridine derivatives with long half-life and potent antitumor activity: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP0982298A1 - Novel functionalized hydrophilic acridinium esters - Google Patents [patents.google.com]

- 5. CN104311539B - A kind of acridine acylhydrazone and its production and use - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Biological Activity of Methyl 9-Acridinecarboxylate Derivatives

Abstract

The acridine scaffold, a planar tricyclic aromatic system, is a cornerstone in medicinal chemistry, renowned for its DNA intercalating properties and broad spectrum of biological activities.[1] Modifications at the 9-position of the acridine ring have been a particularly fruitful strategy for modulating potency and biological targets.[1] This guide focuses on the derivatives of Methyl 9-acridinecarboxylate, a key structural motif with significant therapeutic potential. While literature specifically detailing this exact methyl ester derivative is emerging, this document synthesizes the extensive research on closely related 9-substituted acridines to provide a comprehensive technical overview. We will explore the synthesis, mechanisms of action, and diverse biological activities of these compounds, including their anticancer, antimicrobial, and neuroprotective potential. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on this promising class of molecules.

The Acridine Scaffold: A Privileged Structure in Drug Discovery

Acridine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have been a subject of intense study for over a century.[2] The defining feature of the acridine core is its planar, tricyclic structure, which is pivotal to its primary mechanism of biological action: intercalation between the base pairs of DNA.[1] This physical insertion into the DNA helix disrupts its structure and interferes with essential cellular processes like replication and transcription, leading to cytotoxic effects.[1]

The 9-position of the acridine ring is particularly amenable to substitution, and modifications at this site have a profound impact on the compound's biological profile.[1] Attaching different functional groups can enhance DNA binding affinity, modulate enzyme inhibition, alter solubility, and influence the overall pharmacokinetic properties of the molecule. Prominent anticancer drugs like amsacrine and nitracrine are 9-anilinoacridine derivatives, underscoring the therapeutic importance of this chemical space.[2][3] The this compound moiety serves as a versatile synthetic intermediate and a pharmacophore in its own right, offering a platform for the development of novel therapeutic agents.

Synthesis of this compound Derivatives

The synthesis of 9-substituted acridine derivatives typically involves a multi-step process. A common strategy is the nucleophilic substitution of a 9-chloroacridine intermediate. This intermediate can be prepared from the corresponding N-phenylanthranilic acid through cyclization using a dehydrating agent like phosphorus oxychloride (POCl₃). The resulting 9-chloroacridine is then reacted with various nucleophiles to introduce diversity at the 9-position.

Below is a generalized workflow for the synthesis of 9-substituted acridine derivatives, which can be adapted for this compound analogues.

Caption: Generalized synthetic workflow for 9-substituted acridines.

Key Biological Activities and Mechanisms of Action

Anticancer Activity

The most extensively studied biological activity of 9-substituted acridines is their potent anticancer effect.[2] These compounds exert their antiproliferative properties through a multi-faceted mechanism, primarily involving DNA interaction and enzyme inhibition.

Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition

The planar acridine ring intercalates into the DNA double helix, causing a localized unwinding of the DNA and physically blocking the progression of DNA polymerase and RNA polymerase. This leads to an arrest of both DNA replication and transcription.

Furthermore, many acridine derivatives are potent inhibitors of topoisomerase enzymes, particularly topoisomerase II.[4] These enzymes are crucial for managing DNA topology during replication and transcription.[4] Acridine derivatives stabilize the "cleavage complex," a transient intermediate where topoisomerase has created a double-strand break in the DNA.[1] This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks, which triggers cell cycle arrest (often at the G2/M phase) and ultimately programmed cell death (apoptosis).[4]

Caption: Proposed anticancer mechanism of action for acridine derivatives.

Structure-Activity Relationship (SAR)

The anticancer potency of these derivatives is highly dependent on their chemical structure. Studies have shown that:

-

Electron-withdrawing groups on the aniline ring of 9-anilinoacridines, particularly at the meta-position, can enhance cytotoxic activity.[3]

-

The nature and position of substituents on the acridine core itself also play a critical role. For instance, 2-methyl-9-substituted acridines have demonstrated significant antiproliferative activity.[3]

Quantitative Data on Anticancer Activity

The following table summarizes the cytotoxic activity of selected 9-substituted acridine derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | Activity Metric | Value (µg/mL) | Reference |

| AS-2 | A-549 (Lung) | CTC₅₀ | 187.5 | [2][3] |

| AS-2 | MCF-7 (Breast) | CTC₅₀ | 212.5 | [2][3] |

| Compound 7 | A-549 (Lung) | CTC₅₀ | 36.25 | [5] |

| Compound 7 | HeLa (Cervical) | CTC₅₀ | 31.25 | [5] |

| Compound 9 | A-549 (Lung) | CTC₅₀ | 18.75 | [5] |

| Compound 9 | HeLa (Cervical) | CTC₅₀ | 13.75 | [5] |

CTC₅₀: Concentration causing 50% cell toxicity.

Antimicrobial Activity

Acridine derivatives also exhibit a broad spectrum of antimicrobial activity against bacteria and fungi.[6] While DNA intercalation was initially thought to be the primary mechanism, some studies suggest that the antimicrobial action may be more closely correlated with the inhibition of RNA synthesis.[6]

For example, various 9-oxo and 9-thio acridines have been investigated against Escherichia coli, Staphylococcus aureus, Mycobacterium smegmatis, and Candida albicans.[6] The determination of minimal inhibitory concentrations (MIC) and minimal bactericidal/fungicidal concentrations (MBC/MFC) is crucial for evaluating their potential as antimicrobial agents.

Neuroprotective and Other Activities

Recent research has expanded the therapeutic potential of acridine derivatives beyond oncology and infectious diseases.

-

Alzheimer's Disease: Certain 9-substituted acridines have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the degradation of the neurotransmitter acetylcholine.[7] Additionally, some derivatives exhibit antioxidant properties and the ability to inhibit the self-aggregation of β-amyloid peptides, a hallmark of Alzheimer's disease.[8] This dual-action profile makes them promising candidates for multi-target therapy for neurodegenerative disorders.[7]

-

Antiparasitic Activity: The acridine scaffold has been explored for activity against parasites like Toxoplasma gondii.[9] N-(9-acridinyl) amino acid derivatives have shown promising results, with their activity and toxicity being influenced by factors like the length of the amino acid side chain and the presence of aromatic substituents.[9]

Experimental Protocols

This section provides standardized, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives.

Protocol: Synthesis of 2-Methyl-9-chloroacridine

This protocol is adapted from established methods for synthesizing the 9-chloroacridine intermediate.[3]

Objective: To synthesize the key intermediate 2-methyl-9-chloroacridine from 2-(p-tolylamino) benzoic acid.

Materials:

-

2-(p-tolylamino) benzoic acid

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Concentrated ammonia solution

-

Chloroform

-

Heating mantle, water bath, round-bottom flask, condenser

-

Stirring apparatus

Procedure:

-

Combine 2-(p-tolylamino) benzoic acid (0.022 mol) and freshly distilled phosphorus oxychloride (0.176 mol) in a round-bottom flask.

-

Slowly heat the mixture on a water bath at 85–90 °C for approximately 15 minutes, or until the initial boiling subsides.

-

Transfer the flask to a heating mantle and continue heating at 140–150 °C for 2 hours.

-

After heating, remove the excess phosphorus oxychloride by distillation under reduced pressure.

-

Allow the residue to cool to room temperature.

-

In a separate beaker, prepare a well-stirred, cooled mixture of concentrated ammonia and chloroform (1:1 v/v).

-

Carefully pour the cooled residue into the ammonia-chloroform mixture with continuous stirring.

-

Continue stirring the mixture for 30 minutes to ensure complete reaction and neutralization.

-

Transfer the mixture to a separatory funnel and separate the chloroform layer.

-

Wash the chloroform layer with water, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

-

Recrystallize the crude 2-methyl-9-chloroacridine from a suitable solvent to yield the purified product.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol describes a common colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[3][5]

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀ or CTC₅₀).

Materials:

-

Cancer cell lines (e.g., A-549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution (in DMSO)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Multichannel pipette, microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of ~5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic drug (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of the MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the percentage of viability against the compound concentration and determine the CTC₅₀ value using a suitable software package.

Conclusion and Future Directions

Derivatives of the acridine scaffold, particularly those substituted at the 9-position, remain a highly promising area for drug discovery. The this compound core offers a versatile platform for generating novel compounds with potent biological activities. The primary anticancer mechanism, involving DNA intercalation and topoisomerase II inhibition, is well-established and continues to be a valid strategy for developing new chemotherapeutics.[4][10]

Future research should focus on:

-

Structural Optimization: Synthesizing novel derivatives to improve efficacy against resistant cancer cell lines and enhance selectivity to minimize off-target toxicity.

-

Mechanistic Studies: Further elucidating the precise molecular interactions with biological targets to guide rational drug design.

-

Exploring New Therapeutic Areas: Expanding the evaluation of these compounds for other indications, such as neurodegenerative diseases and parasitic infections, where they have already shown significant promise.[8][9]

The synthesis of diverse libraries based on the this compound core, coupled with high-throughput biological screening, will undoubtedly lead to the discovery of next-generation therapeutic agents.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines - Arabian Journal of Chemistry [arabjchem.org]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 6. Antimicrobial activity of 9-oxo and 9-thio acridines: correlation with interacalation into DNA and effects on macromolecular biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 9-Substituted acridine derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors possessing antioxidant activity for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Properties of Methyl 9-Acridinecarboxylate

Introduction

Methyl 9-acridinecarboxylate (9-MCA) is a fluorescent heterocyclic molecule built upon the acridine scaffold. Acridine derivatives are of significant interest to researchers in drug development, materials science, and cell biology due to their DNA-intercalating properties, unique photophysical characteristics, and utility as fluorescent probes. Understanding the spectroscopic behavior of 9-MCA, specifically its absorption (UV-Vis) and fluorescence emission properties, is critical for its application and development in these fields. This technical guide provides a comprehensive overview of the core spectroscopic properties of 9-MCA, an exploration of the environmental factors influencing these properties, detailed protocols for their measurement, and the theoretical underpinnings of its photophysical behavior.

Core Photophysical Concepts and Molecular Structure

The spectroscopic properties of this compound are governed by its electronic structure. The planar, tricyclic aromatic system of the acridine core is the primary chromophore, responsible for the absorption and emission of light. The absorption of ultraviolet or visible light excites electrons from the ground state (S₀) to a higher energy singlet state (S₁). The molecule can then return to the ground state through several pathways, including non-radiative decay (heat) or by emitting a photon, a process known as fluorescence.

The ester group (-COOCH₃) at the 9-position, while not part of the core chromophore, plays a crucial role in modulating the electronic properties of the acridine ring. Due to steric hindrance from the hydrogen atoms at the peri-positions (1 and 8), the ester group is twisted out of the plane of the aromatic ring.[1] This orientation limits resonance interaction with the ring's π-electron system, meaning its influence is primarily inductive.[1]

UV-Vis Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound in solution is characterized by two primary band systems. A very strong absorption band is typically observed around 250 nm, with a more structured, less intense band appearing in the longer wavelength region, centered at approximately 360-380 nm.[1] These absorptions are attributed to π-π* electronic transitions within the acridine aromatic system.[1]

Influence of Solvent on Absorption

Unlike its parent compound, 9-acridinecarboxylic acid (9-ACA), the absorption spectrum of 9-MCA shows minimal sensitivity to solvent polarity.[1] This is because the ester group does not engage in the strong hydrogen-bonding interactions that cause significant spectral shifts in 9-ACA in protic solvents.[1]

Quantitative Absorption Data

The following table summarizes the key absorption characteristics of this compound in various solvents. Molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a critical parameter for quantitative analysis.

| Solvent | λmax (abs) (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Cyclohexane | 382 | Data not available in provided sources |

| Diethyl ether | 382 | Data not available in provided sources |

| Acetonitrile | 384 | Data not available in provided sources |

| 2-Propanol | 384 | Data not available in provided sources |

Note: While the referenced literature indicates that molar absorptivity data for 9-MCA is available, the specific values were not present in the provided search results. The transitions are identified as π,π type based on the magnitude of molar absorptivity.[1]*

Fluorescence Spectroscopy

This compound is a fluorescent molecule, and its emission properties are highly sensitive to the local environment, making it a valuable molecular probe.

General Emission Characteristics

When excited at its absorption maximum, 9-MCA exhibits a structured fluorescence emission spectrum. In non-polar solvents like tetrahydrofuran (THF), the emission spectrum is often a good mirror image of the absorption spectrum.[1] A notable characteristic of 9-MCA is the absence of a large Stokes-shifted fluorescence emission band, which is observed in some related aromatic carboxylic acids and their esters.[1]

Solvent Effects on Fluorescence Emission

The fluorescence of 9-MCA is significantly influenced by the solvent environment, a phenomenon known as solvatochromism.

-

Polarity and Hydrogen Bonding: The fluorescence quantum yield (Φf) of 9-MCA increases with the hydrogen-bonding capacity of the solvent.[1] This suggests that hydrogen bonding with the solvent can modulate the de-excitation pathways, favoring radiative (fluorescence) over non-radiative decay.

-

Spectral Shifts: As solvent polarity increases, a bathochromic (red) shift is typically observed in the emission spectrum. This is due to the stabilization of the more polar excited state by the polar solvent molecules.

Quantitative Fluorescence Data

The photophysical properties of this compound have been characterized in several organic solvents. The data below is crucial for researchers aiming to use 9-MCA as a fluorescent probe or in other applications where precise emission characteristics are required.

| Solvent | λmax (em) (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φf) | Lifetime (τf) (ns) |

| Cyclohexane | 404 | 1400 | 0.04 | 1.8 |

| Diethyl ether | 407 | 1590 | 0.08 | 3.3 |

| Acetonitrile | 418 | 2120 | 0.17 | 6.8 |

| 2-Propanol | 432 | 2960 | 0.38 | 11.5 |

Experimental Protocols

Accurate measurement of spectroscopic properties requires careful experimental design and execution. The following protocols provide a framework for obtaining reliable UV-Vis and fluorescence data for this compound.

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a fluorescent compound like 9-MCA.

Caption: General workflow for spectroscopic analysis of 9-MCA.

Step-by-Step UV-Vis Absorption Measurement

-

Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.

-

Solvent Blank: Fill a 1 cm path length quartz cuvette with the solvent to be used and record a baseline spectrum.

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be such that the maximum absorbance is within the linear range of the instrument (typically 0.1 - 1.0 AU).

-

Measurement: Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-500 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding absorbance value. If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Step-by-Step Fluorescence Measurement and Quantum Yield Determination

The relative quantum yield is determined by comparing the fluorescence of the sample to a well-characterized fluorescence standard.

References

Methyl 9-Acridinecarboxylate: A Technical Guide to Investigating its Antifungal Potential

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new antifungal agents. Acridine derivatives have long been recognized for their broad biological activities, and this guide delves into the potential of a specific analogue, Methyl 9-acridinecarboxylate, as a promising candidate for antifungal drug discovery. This document provides a comprehensive technical framework for researchers, scientists, and drug development professionals, outlining the scientific rationale, potential mechanisms of action, and a detailed experimental roadmap for evaluating its efficacy and safety. We will explore the synthesis of this compound, standardized protocols for in vitro antifungal susceptibility testing against clinically relevant fungal pathogens, and essential cytotoxicity assays to determine its therapeutic index. The overarching goal is to equip research teams with the necessary knowledge and methodologies to systematically investigate this compound as a viable antifungal lead compound.

Introduction: The Rationale for Investigating Acridine Scaffolds

The global burden of invasive fungal infections is substantial, exacerbated by the limited arsenal of effective antifungal drugs and the emergence of multidrug-resistant strains.[1] This clinical challenge underscores the urgent need for novel therapeutic agents with alternative mechanisms of action.[1][2] The acridine nucleus, a nitrogen-containing heterocyclic scaffold, has a rich history in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antibacterial, antiviral, and anticancer properties.

Recent research has illuminated the potential of acridines as antifungal agents.[1][3][4] These compounds are known to exert their antimicrobial effects through various mechanisms, including intercalation into DNA, inhibition of essential enzymes like topoisomerases, and disruption of fungal cell membranes.[3] Specifically, some acridine derivatives have shown promising activity against Candida albicans biofilms, a significant contributor to persistent and difficult-to-treat infections.[2] The investigation of this compound is therefore a logical extension of this existing body of research, aiming to explore how modifications to the acridine core can modulate antifungal potency and selectivity.

Synthesis and Chemical Profile of this compound

A common starting point for 9-substituted acridines is the reaction of an appropriate aniline with a benzoic acid derivative, followed by cyclization. For this compound, a potential pathway could involve the synthesis of 9-acridinecarboxylic acid, followed by esterification. Alternatively, a more direct route might employ a palladium-catalyzed carbonylation of a 9-haloacridine in the presence of methanol.

Key Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C15H11NO2 | [5][6] |

| Molecular Weight | 237.25 g/mol | [5][6] |

| Appearance | Yellow Solid | [6] |

| Solubility | Soluble in Chloroform | [6] |

Postulated Mechanisms of Antifungal Action

Based on the known mechanisms of other acridine derivatives, this compound is hypothesized to exert its antifungal effects through one or more of the following pathways:

-

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the acridine ring is well-suited for intercalating between the base pairs of fungal DNA. This can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. Furthermore, acridines have been shown to stabilize the covalent complex between DNA and topoisomerase enzymes, leading to double-strand breaks and cell death.[3]

-

Disruption of Mitochondrial Function: Some acridine compounds are known to accumulate in mitochondria and interfere with the electron transport chain, leading to a collapse of the mitochondrial membrane potential and a subsequent decrease in ATP production.[7] This would deprive the fungal cell of the energy required for essential metabolic processes.

-

Inhibition of Biofilm Formation: Several acridine derivatives have demonstrated the ability to inhibit the formation of fungal biofilms, which are notoriously resistant to conventional antifungal therapies.[2] This may be achieved by interfering with fungal morphogenesis, such as the yeast-to-hyphal transition in Candida albicans, a critical step in biofilm development.[3]

The following diagram illustrates the potential antifungal mechanisms of action for this compound:

References

- 1. 'Acridines' as New Horizons in Antifungal Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ‘Acridines’ as New Horizons in Antifungal Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] ‘Acridines’ as New Horizons in Antifungal Treatment | Semantic Scholar [semanticscholar.org]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. usbio.net [usbio.net]

- 7. mdpi.com [mdpi.com]

"Methyl 9-acridinecarboxylate" CAS number 5132-81-0 properties

An In-Depth Technical Guide to Methyl 9-acridinecarboxylate (CAS: 5132-81-0)

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on this compound. Moving beyond a simple data sheet, this document provides synthesized insights into its chemical properties, a robust protocol for its synthesis, and its application as a molecular scaffold, particularly in the context of DNA intercalation—a cornerstone of acridine chemistry in therapeutic development.

Core Molecular Profile and Physicochemical Properties

This compound is a heterocyclic aromatic compound featuring a central acridine nucleus with a methyl ester group at the 9-position. The acridine core is a planar, electron-deficient system that is fundamental to its chemical behavior and biological applications. The planar structure is a critical determinant for its primary mechanism of biological action: intercalation into double-stranded DNA.

The compound presents as a yellow solid and is soluble in organic solvents like chloroform.[1][2] Its stability is generally good under standard laboratory conditions, though like many acridine derivatives, it should be protected from prolonged exposure to strong light to prevent potential photodegradation.[3]

Data Summary Table: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 5132-81-0 | [1][2][4][5][6][7] |

| Molecular Formula | C₁₅H₁₁NO₂ | [1][2][5][6][7] |

| Molecular Weight | 237.25 g/mol | [1][2][5][6][7] |

| Appearance | Yellow Solid | [1][2] |

| Purity | ≥98% (Typical) | [4] |

| Solubility | Chloroform | [1][2] |

| Storage Temperature | Room Temperature (Ambient) | [1][2][4][6] |

| InChI Key | PGWHWYBRRVQFCI-UHFFFAOYSA-N | [4] |

This data is compiled from publicly available supplier information and should be confirmed by lot-specific Certificates of Analysis.

Synthesis and Characterization: A Validated Workflow

This compound is most reliably synthesized from its carboxylic acid precursor, 9-Acridinecarboxylic acid (CAS: 5336-90-3), via Fischer-Speier esterification.[8] This classic acid-catalyzed reaction is efficient, scalable, and utilizes common laboratory reagents.

Causality in Protocol Design:

The choice of Fischer esterification is based on its robustness and cost-effectiveness for converting carboxylic acids to esters.[9]

-

Catalyst: A strong protic acid, such as sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol.[4][9][10]

-

Reagent Stoichiometry: Methanol is used in large excess. According to Le Châtelier's principle, this drives the reversible reaction toward the formation of the ester product.[8][10] Using methanol as the solvent is a common and effective strategy to achieve this.

-

Reaction Conditions: Heating under reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Purification: The workup procedure is designed to remove the acid catalyst (via neutralization with a base like NaHCO₃), excess methanol, and any unreacted starting material. Recrystallization is a crucial final step to obtain a product of high purity, which is essential for any subsequent biological or chemical application.

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis and purification of this compound.

Step-by-Step Synthesis Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 9-Acridinecarboxylic acid (1.0 eq) in anhydrous methanol (20-30 mL per gram of acid).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring suspension.

-

Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cooling and Neutralization: Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Effervescence will occur.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield pure this compound as a yellow crystalline solid.

-

Characterization (Self-Validation): Confirm the structure and purity of the final product using standard analytical techniques:

-

¹H NMR: To confirm the presence of aromatic protons of the acridine core and the methyl ester singlet (~4.0 ppm).

-

Mass Spectrometry: To verify the molecular weight (m/z = 238.08 [M+H]⁺).

-

IR Spectroscopy: To identify the ester carbonyl stretch (~1720 cm⁻¹).

-

Core Application: A Scaffold for DNA Intercalators

The primary value of this compound in drug development lies in its role as a key intermediate for synthesizing more complex molecules. The acridine scaffold is renowned for its ability to intercalate between the base pairs of DNA.[11] This physical insertion distorts the DNA helix, interfering with critical cellular processes like replication and transcription, which is the basis for the anticancer and antimicrobial activities of many acridine derivatives.[12]

Mechanism of Action: DNA Intercalation

The planar aromatic rings of the acridine nucleus stack between the rungs of the DNA ladder through π-π stacking interactions. The ester group at the 9-position can be readily converted into amides, hydrazones, or other functional groups to create derivatives with enhanced DNA binding affinity, improved solubility, or additional functionalities for targeting specific cellular machinery.

Diagram: DNA Intercalation Principle

Caption: Conceptual diagram of DNA intercalation by a planar acridine molecule.

Experimental Protocol: DNA Binding Analysis via Fluorescence Spectroscopy

This protocol describes a general method to assess the DNA binding of an acridine compound using fluorescence spectroscopy. Acridine derivatives are often fluorescent, and their emission properties (intensity, wavelength) can change upon binding to DNA.[11]

-

Materials:

-

Calf Thymus DNA (ct-DNA) stock solution in Tris-HCl buffer (e.g., 10 mM Tris, 50 mM NaCl, pH 7.4).

-

This compound stock solution in an appropriate solvent (e.g., DMSO or ethanol), concentration precisely known.

-

Tris-HCl buffer.

-

Quartz cuvettes for fluorometer.

-

-

Rationale:

-

Fluorescence Quenching/Enhancement: Upon intercalation, the quantum yield of the acridine fluorophore can either decrease (quenching) or increase due to the change in its microenvironment (protection from solvent, rigidity).[11] This change is a direct indicator of binding.

-

Titration: By systematically adding increasing amounts of DNA to a fixed concentration of the acridine compound, one can observe progressive changes in the fluorescence spectrum, allowing for the calculation of binding constants (e.g., Kₐ).

-

-

Procedure:

-

Prepare a solution of this compound in Tris-HCl buffer at a fixed concentration (e.g., 5 µM). Ensure the final concentration of the organic solvent is low (<1%) to not perturb the DNA structure.

-

Record the fluorescence emission spectrum of this solution (e.g., Excitation at ~380-420 nm, Emission scan ~430-600 nm; optimal wavelengths must be predetermined).

-

Sequentially add small aliquots of the ct-DNA stock solution to the cuvette (e.g., 2-10 µL at a time).

-

After each addition, mix gently by inverting the cuvette and allow the solution to equilibrate for 2-5 minutes.

-

Record the fluorescence emission spectrum after each addition of DNA.

-

Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of binding.

-

-

Data Analysis & Validation:

-

Plot the fluorescence intensity at the emission maximum (F) versus the concentration of DNA.

-

Correct the data for dilution effects.

-

Use the collected data to fit a suitable binding model (e.g., Scatchard plot or non-linear regression) to determine the binding affinity and stoichiometry. The observation of a systematic change in fluorescence correlated with DNA concentration validates the interaction.

-

Safety and Handling

As with many heterocyclic compounds used in biological research, appropriate safety precautions are necessary.

-

Hazard Statements: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Precautionary Measures: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4] Avoid inhalation of dust and contact with skin and eyes.

Conclusion and Future Prospects

This compound is more than a simple chemical; it is a foundational building block for the development of advanced therapeutic agents and molecular probes. Its straightforward synthesis and the well-established DNA-intercalating properties of its acridine core make it an attractive starting point for medicinal chemistry campaigns. Future research will likely focus on creating derivatives with enhanced target specificity, reduced toxicity, and novel mechanisms of action that build upon the fundamental properties outlined in this guide.

References

- 1. Unraveling multiple binding modes of acridine orange to DNA using a multispectroscopic approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. academic.oup.com [academic.oup.com]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. usbio.net [usbio.net]

- 7. scbt.com [scbt.com]

- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. A spectroscopic study to decipher the mode of interaction of some common acridine derivatives with CT DNA within nanosecond and femtosecond time domains - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide to the Molecular Structure and Planarity of Methyl 9-Acridinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 9-acridinecarboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its molecular structure, with a particular focus on the planarity of the acridine core and the orientation of the methyl carboxylate substituent. This document further outlines detailed protocols for its synthesis and spectroscopic characterization, offering field-proven insights into the causality behind experimental choices.

The Acridine Scaffold: A Privileged Pharmacophore